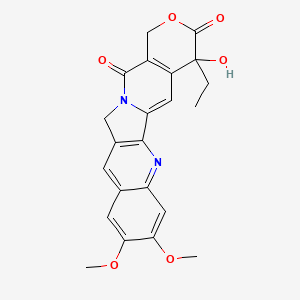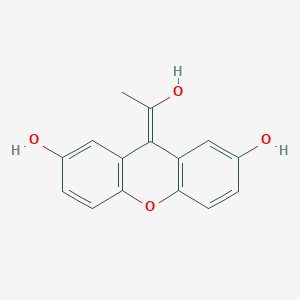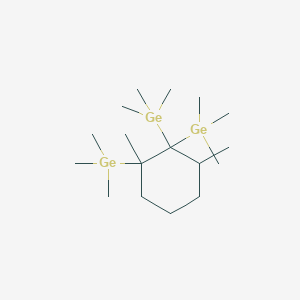
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is an organogermanium compound characterized by a cyclohexane ring substituted with three trimethylgermane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) typically involves the reaction of 1,3-dimethylcyclohexane with trimethylgermanium chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the compound, such as distillation or recrystallization, to achieve the desired purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The germanium atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of germanium oxides.
Reduction: Formation of germanium hydrides.
Substitution: Formation of substituted germanium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is used as a precursor for the synthesis of other organogermanium compounds
Biology and Medicine
Research in biology and medicine has explored the potential of organogermanium compounds for their biological activity. (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may be investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as germanium-containing polymers and coatings. Its properties make it suitable for applications in electronics, optics, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) involves its interaction with molecular targets through its germanium atoms. These interactions can influence various pathways, including catalytic processes and biological activities. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating reactions and modulating biological functions.
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylsilane): Similar structure but with silicon atoms instead of germanium.
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylstannane): Similar structure but with tin atoms instead of germanium.
Uniqueness
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to its silicon and tin analogs
Propiedades
Número CAS |
97542-83-1 |
|---|---|
Fórmula molecular |
C17H40Ge3 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
[1,3-dimethyl-2,2-bis(trimethylgermyl)cyclohexyl]-trimethylgermane |
InChI |
InChI=1S/C17H40Ge3/c1-15-13-12-14-16(2,18(3,4)5)17(15,19(6,7)8)20(9,10)11/h15H,12-14H2,1-11H3 |
Clave InChI |
RIJRIYQXNHWVJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1([Ge](C)(C)C)[Ge](C)(C)C)(C)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

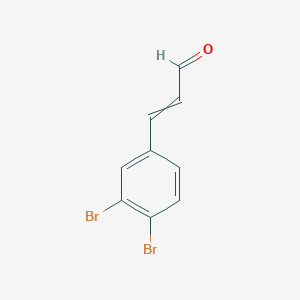
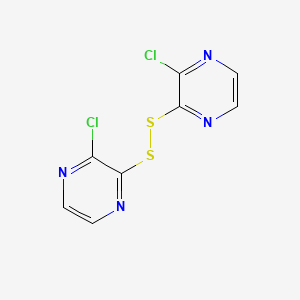
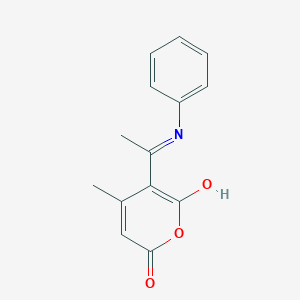

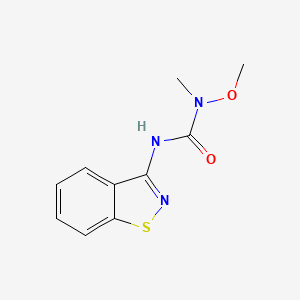
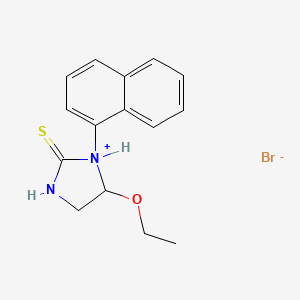
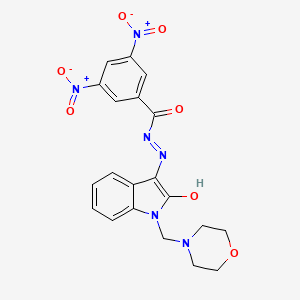
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

